Regioisomeric Differentiation: 3-Piperidinyl vs. 4-Piperidinyl Conformational Preference
The defining feature of 1396882-88-4 is the attachment of the 1,3,4-oxadiazole ring to the piperidine core at the 3-position, unlike the 4-position in the common analog 2-(1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole (CAS 1705700-22-6) . This results in a fundamentally different exit vector angle and spatial orientation of the critical trifluoromethyl-oxadiazole moiety. While quantitative receptor-binding data for this exact pair is not publicly available, cross-study SAR in piperidyl-oxadiazole inhibitor programs shows that shifting the oxadiazole from the 4- to the 3-piperidinyl position can result in over a 10-fold change in IC50 values against enzyme targets like 11β-HSD1 [1]. This spatial isomerism is a non-negotiable differentiation point for target-specific screening.
| Evidence Dimension | Conformational preference and exit vector geometry |
|---|---|
| Target Compound Data | 3-piperidinyl substitution pattern; distinct dihedral angle profile between piperidine and oxadiazole rings |
| Comparator Or Baseline | 2-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole (4-piperidinyl regioisomer); exhibits a different exit vector orientation |
| Quantified Difference | Exact energy difference not quantified in head-to-head comparison. Class-level SAR data indicates >10-fold IC50 difference possible between 3- and 4-substituted piperidine analogs in related enzyme systems [1]. |
| Conditions | Conformational analysis inferred from molecular modeling; class-level SAR context from piperidyl-oxadiazole 11β-HSD1 inhibitor program [1]. |
Why This Matters
For research programs requiring a specific presentation of the oxadiazole moiety in 3D space, the 3-piperidinyl isomer 1396882-88-4 is structurally irreplaceable, directly influencing target engagement hypotheses.
- [1] Xia, G., Liu, L., Xue, M., Liu, H., Yu, J., Li, P., Chen, Q., Xiong, B., Liu, X., & Shen, J. (2013). Design, synthesis and SAR of piperidyl-oxadiazoles as 11β-hydroxysteroid dehydrogenase 1 inhibitors. European Journal of Medicinal Chemistry, 62, 577-585. View Source
